5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide
Overview
Description
5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with bromine and chlorine atoms, as well as a 1,2,4-triazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target receptors and the cellular context.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with similar compounds , it’s likely that the compound’s action could result in a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 1,2,4-triazole.
Formation of Benzoyl Chloride: The 5-bromo-2-chlorobenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The benzoyl chloride is then reacted with 1,2,4-triazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzoic acid: A precursor in the synthesis of 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide.
1,2,4-triazole derivatives: Compounds containing the 1,2,4-triazole ring, which are known for their diverse biological activities.
Uniqueness
This compound is unique due to the combination of its benzamide core with the 1,2,4-triazole ring and halogen substitutions. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN4O/c10-6-1-2-8(11)7(3-6)9(16)14-15-4-12-13-5-15/h1-5H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMDNNDAISSFLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NN2C=NN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330932 | |
Record name | 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202387 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
701260-82-4 | |
Record name | 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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